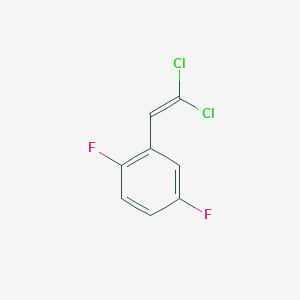
2-(2,2-Dichloro-vinyl)-1,4-difluoro-benzene
Cat. No. B8382842
M. Wt: 209.02 g/mol
InChI Key: YJVQWSWHMZHVEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07678796B2
Procedure details


The title compound of Example 37.1 (10.2 g, 48.7 mmol) was dissolved in dry THF (63 mL), cooled on a dry ice/isopropanol bath to −55° C. and butyl lithium (2.5 M, 42 mL, 105 mmol) was added within 30 min at a rate that kept the temperature below −40° C. LC/MS showed good conversion 20 min after the addition of BuLi and stirring. The mixture was warmed up to 0° C. with the aid of a water bath. At 0° C. the mixture was quenched with potassium hydrogen sulfate (2 M solution) until a neutral aqueous phase was achieved. Diethyl ether was added and the water phase was extracted twice with a small amount of diethyl ether. The organic phases were combined and dried (MgSO4), filtered and carefully evaporated using only heat. The solvent was removed by distillation under normal air pressure with the oil bath temperature at 80° C. The remaining residue was distilled in vacuo, and the fraction at 30° C./0 mmHg was collected. Yield 51%, 3.8 g.




Yield
51%
Identifiers


|
REACTION_CXSMILES
|
Cl[C:2](Cl)=[CH:3][C:4]1[CH:9]=[C:8]([F:10])[CH:7]=[CH:6][C:5]=1[F:11].C([Li])CCC>C1COCC1>[C:3]([C:4]1[CH:9]=[C:8]([F:10])[CH:7]=[CH:6][C:5]=1[F:11])#[CH:2]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10.2 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC(=CC1=C(C=CC(=C1)F)F)Cl
|
|
Name
|
|
|
Quantity
|
63 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
42 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Li]CCCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-55 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the temperature below −40° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
conversion 20 min
|
|
Duration
|
20 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was warmed up to 0° C. with the aid of a water bath
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
At 0° C. the mixture was quenched with potassium hydrogen sulfate (2 M solution) until a neutral aqueous phase
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Diethyl ether was added
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the water phase was extracted twice with a small amount of diethyl ether
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
carefully evaporated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
using only heat
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed by distillation under normal air pressure with the oil bath temperature at 80° C
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The remaining residue was distilled in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the fraction at 30° C./0 mmHg was collected
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(#C)C1=C(C=CC(=C1)F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 51% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
